
2-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine is an organic compound with the molecular formula C₁₁H₂₃N. It is a cyclopentane derivative with an amine functional group, making it part of the amine class of compounds. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with an appropriate amine under reductive amination conditions. The process may include the following steps:
Formation of the imine intermediate: Cyclopentanone reacts with 3-methylbutan-2-amine to form an imine intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized products such as nitro compounds or oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylbutan-2-amine: A structurally similar compound with a different alkyl group attached to the nitrogen atom.
2-methyl-N-(propan-2-yl)cyclopentan-1-amine hydrochloride: A hydrochloride salt form of a similar compound.
Uniqueness
2-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine is unique due to its specific cyclopentane structure and the presence of both methyl and isopropyl groups. This unique structure can result in distinct chemical and biological properties compared to other similar amines .
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H23N/c1-8(2)10(4)12-11-7-5-6-9(11)3/h8-12H,5-7H2,1-4H3 |
InChI Key |
IUOGJLWDFXQLDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


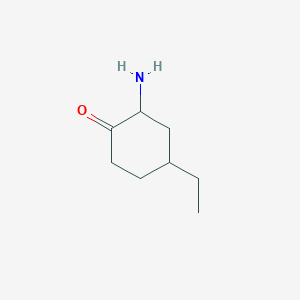
amine](/img/structure/B13269247.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B13269253.png)
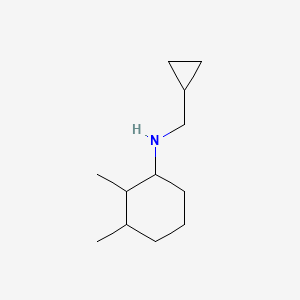
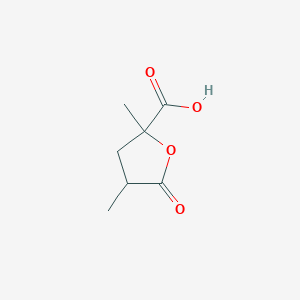
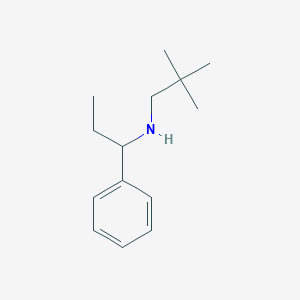
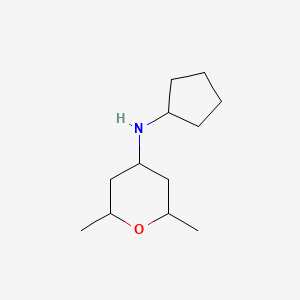
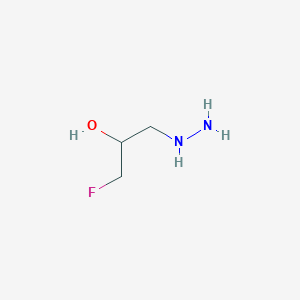
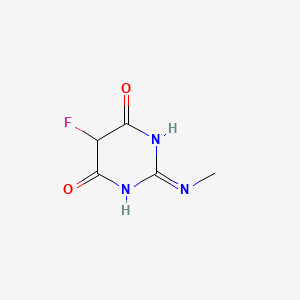
![3-[(3-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13269294.png)
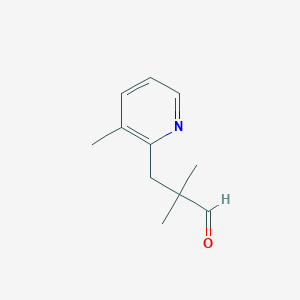

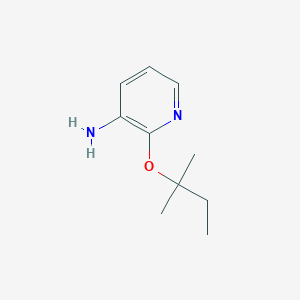
![tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13269324.png)
